molecular formula C52H48N6O6 B064377 Candesartán cilexetil tritilo CAS No. 170791-09-0

Candesartán cilexetil tritilo

Número de catálogo: B064377
Número CAS: 170791-09-0
Peso molecular: 853 g/mol
Clave InChI: MOHQWFWIPOOTGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Trityl candesartan cilexetil interacts with various enzymes and proteins in the body. It is converted to candesartan in the gastrointestinal tract, which then selectively and non-competitively binds to the angiotensin II receptor (AT1). This prevents the actions of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure .

Cellular Effects

Trityl candesartan cilexetil influences cell function by blocking the angiotensin II receptor (AT1). This impacts cell signaling pathways, gene expression, and cellular metabolism. By blocking the AT1 receptor, it prevents angiotensin II from exerting its effects, leading to a reduction in blood pressure .

Molecular Mechanism

The molecular mechanism of action of Trityl candesartan cilexetil involves its conversion to candesartan in the gastrointestinal tract. Candesartan then binds selectively and non-competitively to the angiotensin II receptor (AT1), preventing the actions of angiotensin II .

Metabolic Pathways

Trityl candesartan cilexetil is involved in the renin-angiotensin system, a key regulatory pathway of blood pressure. It is metabolized to candesartan, which interacts with the angiotensin II receptor (AT1) in this pathway .

Métodos De Preparación

Actividad Biológica

Trityl candesartan cilexetil is a derivative of candesartan cilexetil, an angiotensin II receptor blocker (ARB) primarily used for managing hypertension and heart failure. This article delves into the biological activity of trityl candesartan cilexetil, focusing on its mechanisms of action, efficacy in various models, and comparative studies with other ARBs.

Candesartan cilexetil, the active form after oral administration, selectively antagonizes the angiotensin II type 1 receptor (AT1), leading to vasodilation and reduced blood pressure. Trityl candesartan cilexetil retains this mechanism, enhancing the pharmacokinetic properties of its parent compound by improving solubility and absorption. The prodrug nature of candesartan cilexetil allows for rapid conversion to the active form upon hydrolysis in the gastrointestinal tract .

Efficacy in Cellular Models

Recent studies have explored the protective effects of candesartan cilexetil against various forms of cellular stress, particularly focusing on its ability to enhance cell tolerance to copper (Cu) and cisplatin (Cp) toxicity. In yeast models (Saccharomyces cerevisiae), co-treatment with 100 µM candesartan cilexetil significantly increased survival rates under Cu stress compared to untreated controls. The results indicated a marked reduction in apoptosis-related markers when yeast cells were treated with candesartan cilexetil alongside Cu .

Table 1: Protective Effects of Candesartan Cilexetil in Yeast Models

Treatment ConcentrationSurvival Rate (%)Cu Concentration (mM)Apoptotic Markers Reduced
Control52High
Candesartan Cilexetil402Significant
Losartan352Moderate

Comparative Studies

In comparative studies, trityl candesartan cilexetil has shown similar protective effects as other ARBs like losartan and olmesartan. However, it demonstrated superior efficacy in reducing markers of oxidative stress and DNA fragmentation induced by Cu exposure. The mechanism appears to involve modulation of reactive oxygen species (ROS) production and enhancement of metallothionein levels, which are crucial for cellular detoxification processes .

Clinical Implications

The clinical implications of trityl candesartan cilexetil extend beyond its antihypertensive effects. Studies have indicated that it can significantly reduce the progression of congestive heart failure (CHF) compared to placebo, with a notable risk reduction in cardiovascular events . The ACCESS study further supports its safety profile in acute settings, showing a favorable outcome in stroke survivors treated with this compound .

Case Studies

  • Congestive Heart Failure : A randomized controlled trial involving 305 patients demonstrated that treatment with 8 mg/day of candesartan cilexetil significantly reduced CHF progression compared to placebo (7.4% vs. 22.2% progression rates) .
  • Stroke Survivors : In the ACCESS study, early treatment with candesartan cilexetil led to a lower incidence of vascular events over 12 months, suggesting its potential role in neuroprotection following ischemic events .

Propiedades

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-55-56-58(48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHQWFWIPOOTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308612
Record name Trityl candesartan cilexetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170791-09-0
Record name Trityl candesartan cilexetil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170791-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trityl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170791090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trityl candesartan cilexetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.676
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRITYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/006A6A2YSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Carbohexyl 1-chloroethyl carbonate (36 g) is added to a suspension of trityl candesartan (100 g), potassium carbonate (24 g) and potassium iodide (12 g) in DMSO (500 ml) at temperature of 60-65° C. over 30 min. Reaction mass is maintained at 60-65° C. for 2 hrs, added toluene (300 ml) and water (300 ml). Reaction mass is mixed for 15 min., allowed to settle, the layers are separated at 60-65° C. and aqueous layer is extracted with toluene (200 ml). Water (200 ml) washings are given to the combined organic layer and toluene extractions twice at temperature of 60-65° C. Toluene is distilled off from water washed organic layer at temperature below 60° C. under vacuum, ethanol (100 ml) is added, mixed for about 30 min and distilled off solvents under vacuum at temperature below 60° C. under vacuum. Residue is cooled to 30-35° C., ethanol (300 ml) is added, mixed for 2 hrs at 25-30° C. and filtered the product. Wet cake is washed with ethanol (100 ml) and suck dried. Wet weight of Cilexetil trityl candesartan is 180 g
Name
1-chloroethyl carbonate
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trityl candesartan cilexetil
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Trityl candesartan cilexetil
Reactant of Route 3
Reactant of Route 3
Trityl candesartan cilexetil
Reactant of Route 4
Reactant of Route 4
Trityl candesartan cilexetil
Reactant of Route 5
Reactant of Route 5
Trityl candesartan cilexetil
Reactant of Route 6
Reactant of Route 6
Trityl candesartan cilexetil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.